molecular formula C6H3Cl2N3 B3164443 3,5-Dichloro-6-methylpyrazine-2-carbonitrile CAS No. 89284-80-0

3,5-Dichloro-6-methylpyrazine-2-carbonitrile

Cat. No. B3164443
CAS RN: 89284-80-0
M. Wt: 188.01 g/mol
InChI Key: PAYYYFUGHRYJGP-UHFFFAOYSA-N
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Description

3,5-Dichloro-6-methylpyrazine-2-carbonitrile is a chemical compound with the molecular formula C6H3Cl2N3 . It is used in pharmaceutical testing and can be purchased from various chemical suppliers .


Molecular Structure Analysis

The molecular weight of 3,5-Dichloro-6-methylpyrazine-2-carbonitrile is 188.01 . The InChI Key, which is a unique identifier for chemical substances, is PAYYYFUGHRYJGP-UHFFFAOYSA-N .

Scientific Research Applications

Related Research Areas and Applications

Environmental Impact and Toxicology Studies : Research on compounds similar to 3,5-Dichloro-6-methylpyrazine-2-carbonitrile, such as chlorinated pesticides and herbicides, has been extensive. These studies often focus on the environmental fate, toxicity, and mechanisms of action of these compounds. For example, studies have examined the toxicological profiles of widely used herbicides and their impact on non-target species, water quality, and ecosystem health (Konstantinou, Hela, & Albanis, 2006).

Pharmacological Effects and Mechanisms : Compounds with structural similarities to 3,5-Dichloro-6-methylpyrazine-2-carbonitrile are often explored for their potential therapeutic applications. Research includes investigating their pharmacological effects, mechanisms of action, and potential as drug candidates for various diseases. The pharmacological review of Chlorogenic Acid highlights its diverse therapeutic roles and the need for further research to optimize its biological and pharmacological effects (Naveed et al., 2018).

Synthetic Chemistry and Material Science Applications : The synthesis and application of novel functionalized heteroaromatic compounds, including pyrazine derivatives, are critical in developing new materials, pharmaceuticals, and industrial chemicals. Innovative synthetic methods and the discovery of new reactions and rearrangements are essential for advancing this field (Moustafa et al., 2017).

Safety and Hazards

The safety information available indicates that 3,5-Dichloro-6-methylpyrazine-2-carbonitrile has a warning signal word. The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and keeping the container tightly closed .

properties

IUPAC Name

3,5-dichloro-6-methylpyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c1-3-5(7)11-6(8)4(2-9)10-3/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYYYFUGHRYJGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=N1)C#N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-6-methylpyrazine-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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